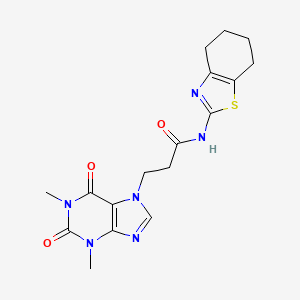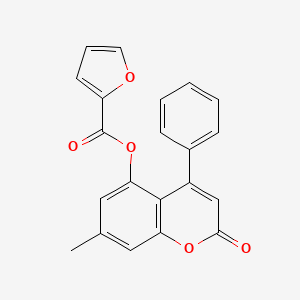![molecular formula C27H24O4 B11157163 7-[2-(biphenyl-4-yl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B11157163.png)
7-[2-(biphenyl-4-yl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[2-(biphenyl-4-yl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one is a complex organic compound with a molecular formula of C26H22O4 and a molecular weight of 398.463 g/mol . This compound is part of the chromenone family, which is known for its diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(biphenyl-4-yl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of biphenyl derivatives with chromenone intermediates under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
7-[2-(biphenyl-4-yl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties .
Scientific Research Applications
7-[2-(biphenyl-4-yl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-[2-(biphenyl-4-yl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways within biological systems. This compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing various cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Several compounds share structural similarities with 7-[2-(biphenyl-4-yl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one, including:
Biphenyl derivatives: Compounds containing biphenyl moieties, such as biphenyl-4-carboxylic acid and biphenyl-4-ylmethanol.
Chromenone derivatives: Compounds with chromenone structures, such as 4-hydroxycoumarin and warfarin.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of biphenyl and chromenone moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C27H24O4 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
8-methyl-7-[2-oxo-2-(4-phenylphenyl)ethoxy]-4-propylchromen-2-one |
InChI |
InChI=1S/C27H24O4/c1-3-7-22-16-26(29)31-27-18(2)25(15-14-23(22)27)30-17-24(28)21-12-10-20(11-13-21)19-8-5-4-6-9-19/h4-6,8-16H,3,7,17H2,1-2H3 |
InChI Key |
DEONTVNAKZZRHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-2H-chromen-2-one](/img/structure/B11157088.png)
![1-[(2-Methyl-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxamide](/img/structure/B11157090.png)

![(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B11157100.png)
![6-chloro-7-[(2,4-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11157101.png)
![6-chloro-9-(2-fluorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11157103.png)

![2-chloro-N-{3-[(2-methylpropyl)amino]-3-oxopropyl}benzamide](/img/structure/B11157114.png)

![6-(5-methylfuran-2-yl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B11157118.png)
![N-[3-(isobutylamino)-3-oxopropyl]benzamide](/img/structure/B11157119.png)
![5-[(2-methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one](/img/structure/B11157132.png)
![N-[6-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-6-oxohexyl]-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanamide](/img/structure/B11157147.png)
![2-oxo-4-phenyl-2H-chromen-7-yl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate](/img/structure/B11157155.png)
